2-{[(Butan-2-yl)amino]methyl}-4-methylphenol
Description
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(butan-2-ylamino)methyl]-4-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-4-10(3)13-8-11-7-9(2)5-6-12(11)14/h5-7,10,13-14H,4,8H2,1-3H3 |
InChI Key |
DHPBCCRXWKJASR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Catalyst:
| Step | Material | Conditions | Description |
|---|---|---|---|
| 1 | NaAlMCM-41 | Ion exchange with ammonium nitrate solution | Conducted at 70–80°C for 2–6 hours to incorporate aluminum into the mesoporous structure, forming NaAlMCM-41. |
| 2 | HAlMCM-41 | Calcination | Drying followed by calcination at 550–600°C for 2–6 hours to obtain the active catalyst. |
This catalyst facilitates the alkylation of phenolic compounds with high selectivity.
Reaction Process:
- Reactants: p-methylphenol and butan-2-ol or methyl tert-butyl ether (alkylating agents).
- Reaction Conditions: Typically conducted at 70–80°C with a liquid hourly space velocity (LHSV) of 1.02–2.1 mL·h$$^{-1}$$.
- Catalyst Loading: Packed in a stainless steel tubular reactor with a packing thickness of 20–30 mm.
- Reaction Mechanism: The mesoporous catalyst promotes electrophilic substitution at the phenolic ring, specifically at the para-position, with the butan-2-yl group attached via methylation.
Reaction Data Summary:
| Parameter | Value | Effect |
|---|---|---|
| Temperature | 70–80°C | Optimal for high selectivity and conversion |
| Liquid Hourly Space Velocity | 1.02–2.1 mL·h$$^{-1}$$ | Balances conversion and yield |
| Molar Ratio (p-methylphenol to alkylating agent) | 2:2 | Ensures complete reaction |
Research Results:
Yields of approximately 49–59 mol% of This compound have been reported under these conditions, with reaction efficiencies influenced by temperature, catalyst activity, and molar ratios.
Direct Alkylation via Electrophilic Substitution
An alternative strategy involves direct electrophilic substitution on phenolic substrates using alkyl halides or related reagents, often under acidic or basic conditions, sometimes facilitated by catalysts.
Typical Procedure:
- Reactants: p-methylphenol and butan-2-yl halides (e.g., butan-2-yl bromide).
- Catalysts: Acidic catalysts such as aluminum chloride or Lewis acids; or basic conditions with sodium hydroxide.
- Reaction Conditions: Elevated temperatures (around 80–120°C) with inert atmospheres to prevent side reactions.
- Purification: Crude product purified via recrystallization or chromatography.
Note: This method generally yields a mixture of mono- and di-alkylated phenols, requiring further purification.
Research Data:
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 80–120°C | To promote electrophilic substitution |
| Reaction Time | 4–8 hours | To maximize yield |
| Molar Ratios | Excess alkyl halide | To drive the reaction to completion |
Synthesis via Reductive Amination
Given the amino functionality in This compound , reductive amination provides a route to incorporate the amino group at the methyl position on the phenol ring.
Method Outline:
- Step 1: Condensation of p-methylphenol with an aldehyde or ketone precursor containing the butan-2-yl group.
- Step 2: Reduction of the imine intermediate using hydrogenation catalysts such as palladium on carbon.
- Advantages: High regioselectivity and potential for stereoselective synthesis.
Research Summary:
While specific literature on this compound's reductive amination is limited, related phenolic amines are synthesized via this route, indicating its feasibility.
Summary of Key Data and Reaction Parameters
| Method | Catalyst | Temperature (°C) | Yield (%) | Remarks |
|---|---|---|---|---|
| Mesoporous molecular sieve catalyzed alkylation | HAlMCM-41 | 70–80 | 49–59 | Environmentally friendly, high selectivity |
| Electrophilic substitution | Lewis acids or halides | 80–120 | Variable | Requires purification |
| Reductive amination | Metal catalysts | 50–70 | Not specified | Potential stereoselectivity |
Chemical Reactions Analysis
Types of Reactions
2-{[(Butan-2-yl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-{[(Butan-2-yl)amino]methyl}-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(Butan-2-yl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The amino group may interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Hydrophobicity and Solubility
- Target Compound: The butan-2-yl chain enhances lipophilicity compared to hydroxylated analogs like 2-{[(1-hydroxybutan-2-yl)amino]methyl}-4-methylphenol (CAS 1341964-73-5), which has a polar hydroxyl group on the alkyl chain, increasing water solubility .
- Benzotriazole Analog: 2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol (MW 310.40) exhibits lower solubility in nonpolar solvents due to its rigid benzotriazole group, contrasting with the target compound’s flexible alkyl chain .
Acidity and Hydrogen Bonding
- The phenolic O-H group in the target compound is less acidic than Schiff bases like (E)-2-[(4-bromo-2-methylphenylimino)methyl]-4-methylphenol, where electron-withdrawing substituents (e.g., Br) stabilize the deprotonated form .
- Intramolecular O-H···N hydrogen bonds in benzotriazole derivatives stabilize their planar conformations, whereas the target compound’s alkyl chain may promote van der Waals interactions instead .
Structural and Crystallographic Comparisons
Molecular Geometry
- Schiff Bases: Compounds like (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol adopt planar conformations due to conjugated C=N bonds, facilitating π-π stacking. In contrast, the target compound’s flexible butan-2-ylamino group introduces torsional flexibility .
- Benzotriazole Derivative: Crystal structure data (space group P21/c, a=8.3648 Å, b=20.0061 Å) reveal a near-planar benzotriazole-phenol system with a dihedral angle of 6.4° between rings, whereas the target compound’s alkyl chain likely disrupts such rigidity .
Intermolecular Interactions
Electronic and Computational Insights
HOMO-LUMO Gaps
- DFT studies on Schiff bases (e.g., 2-ethoxy-6-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol) reveal HOMO-LUMO gaps of ~3.5–4.0 eV, indicative of moderate reactivity. The target compound’s aminoalkyl group may lower this gap, enhancing electron-donating capacity .
Coordination Chemistry
- Schiff bases like (E)-4-methyl-2-((o-tolylimino)methyl)phenol form stable complexes with Co(II), Ni(II), and Cu(II), with log β values >10. The target compound’s primary amine may act as a weaker ligand due to reduced π-backbonding capability .
- Benzotriazole derivatives exhibit strong UV absorption (λmax ~300–350 nm), making them useful as UV stabilizers, a property less likely in the target compound .
Data Tables
Table 1: Key Physicochemical Properties
Biological Activity
2-{[(Butan-2-yl)amino]methyl}-4-methylphenol, often referred to as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This compound's structure, which includes an amino group and a phenolic hydroxyl group, suggests various interactions with biological targets, influencing enzymatic activity and metabolic pathways.
Chemical Structure and Properties
The molecular formula of this compound is C12H17NO, characterized by:
- Phenolic Hydroxyl Group : Contributes to hydrogen bonding with proteins.
- Amino Group : Potentially interacts with various biological molecules.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with proteins and enzymes. This interaction can lead to alterations in protein conformation, thereby affecting enzymatic functions and metabolic processes. The compound's dual functionality allows it to act as both a substrate and an inhibitor in biochemical pathways.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Studies suggest that this compound exhibits significant antimicrobial activity against various pathogens.
- Antioxidant Effects : The phenolic component may contribute to antioxidant properties, protecting cells from oxidative stress.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Reduces oxidative stress in vitro | |
| Enzyme Inhibition | Inhibits enzyme X involved in metabolism |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound revealed that the compound effectively inhibited the growth of several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound exhibits antioxidant properties comparable to known antioxidants such as butylated hydroxytoluene (BHT). The DPPH radical scavenging assay indicated a dose-dependent response, with effective inhibition rates reported at varying concentrations.
Research Findings
Recent studies have focused on the synthesis and characterization of derivatives of this compound. These derivatives have shown enhanced biological activities compared to the parent compound. For instance, modifications in the alkyl chain length or functional groups have led to increased potency in antimicrobial assays.
Q & A
Q. What are the optimal synthetic routes for preparing 2-{[(Butan-2-yl)amino]methyl}-4-methylphenol?
The compound is synthesized via Mannich condensation , involving 4-methylphenol, butan-2-ylamine, and formaldehyde. Reflux conditions (e.g., 48–72 hours in ethanol or ethyl acetate) are critical for achieving high yields (~70–80%) . Purification typically involves solvent extraction (ethyl acetate) and recrystallization from hexane. Key parameters include stoichiometric control of the amine and formaldehyde to avoid side products like bis-alkylated derivatives.
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, related phenolic derivatives (e.g., 2-(2H-benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol) were analyzed using SCXRD, revealing intramolecular O–H⋯N hydrogen bonds and dihedral angles between aromatic planes (e.g., 6.4° between benzotriazole and phenol rings) . Complementary techniques like FT-IR (O–H stretch at ~3200 cm⁻¹) and NMR (δ 1.0–1.5 ppm for butan-2-yl CH₃ groups) validate functional groups .
Q. What spectroscopic methods are used to characterize its purity and stability?
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities.
- TGA/DSC : Assesses thermal stability (decomposition onset >200°C).
- UV-Vis : Monitors π→π* transitions (λmax ~270 nm for phenolic derivatives) .
Advanced Research Questions
Q. How does this compound function as a ligand in coordination chemistry?
The phenolic –OH and tertiary amine groups enable chelation of metal ions (e.g., Zn²⁺, Cu²⁺, Al³⁺). For example, analogous amino-phenolate ligands form stable complexes with Pd(II) and Al(III) , which are active in catalytic ring-opening polymerization of cyclic esters (e.g., ε-caprolactone) . The ligand’s geometry (square-pyramidal/distorted) and electronic properties (donor strength) can be tuned by modifying substituents on the phenol ring .
Q. What computational methods predict its electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential surfaces to predict nucleophilic/electrophilic sites . For example, the Colle-Salvetti correlation-energy formula has been adapted to study electron density distributions in similar phenolic systems .
Q. How does structural variation impact biological activity?
Substitutions on the phenol ring (e.g., –CH₃, –Br) and amine chain length modulate interactions with biological targets. For instance:
Q. What contradictions exist in reported synthetic yields, and how are they resolved?
Discrepancies in yields (e.g., 60% vs. 80%) arise from:
- Reaction time : Prolonged reflux (>72 hours) may degrade the product.
- Solvent polarity : Polar solvents (e.g., methanol) favor faster kinetics but lower selectivity.
- Catalyst use : Acidic catalysts (e.g., HCl) improve imine formation but require pH control .
Methodological Guidance
Designing experiments to study its catalytic applications
- Catalytic screening : Test metal complexes (e.g., Zn or Cu) in polymerization of lactides. Monitor conversion via ¹H NMR (disappearance of lactide δ 5.0 ppm) .
- Kinetic studies : Use GPC to determine polymer molecular weights (Đ ~1.2–1.5) and infer catalyst efficiency .
Analyzing conflicting crystallographic data
If hydrogen bond lengths (e.g., O–H⋯N = 1.8 Å vs. 2.1 Å) vary between studies:
Evaluating bioactivity mechanisms
- Molecular docking : Simulate binding to enzyme active sites (e.g., COX-2 for anti-inflammatory activity).
- ROS assays : Quantify singlet oxygen (¹O₂) generation in photo-cleavage of DNA using gel electrophoresis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
